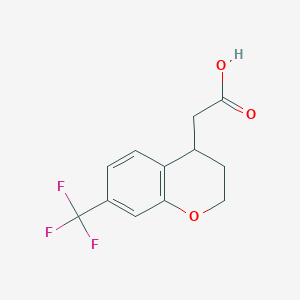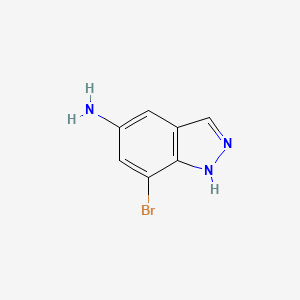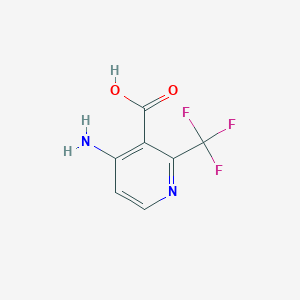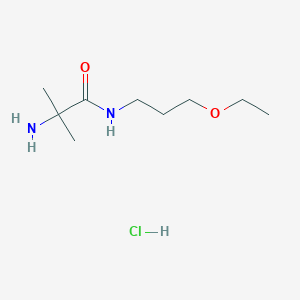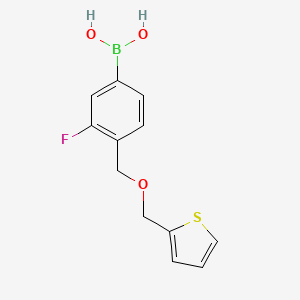
3-Fluoro-4-(thiophen-2-ylmethoxymethyl)phenylboronic acid
Übersicht
Beschreibung
3-Fluoro-4-(thiophen-2-ylmethoxymethyl)phenylboronic acid is an organoboron compound that has garnered interest in the field of organic chemistry due to its unique structure and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(thiophen-2-ylmethoxymethyl)phenylboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The specific conditions for the synthesis of this compound may vary, but generally include:
Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Commonly used solvents include toluene, ethanol, or a mixture of water and organic solvents
Temperature: Typically conducted at elevated temperatures, around 80-100°C
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-(thiophen-2-ylmethoxymethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester
Substitution: The fluorine atom and thiophene ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed
Substitution: Conditions often involve the use of strong nucleophiles and appropriate solvents
Major Products Formed
Oxidation: Boronic esters, boronic anhydrides
Reduction: Boranes, boronate esters
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-(thiophen-2-ylmethoxymethyl)phenylboronic acid has a wide range of applications in scientific research, including:
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment
Industry: Utilized in the production of advanced materials and polymers with unique properties
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-(thiophen-2-ylmethoxymethyl)phenylboronic acid is primarily related to its ability to participate in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the aryl halide bond
Transmetalation: The organoboron compound transfers its organic group to the palladium
Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the fluorine atom and thiophene ring, resulting in different reactivity and applications
4-Fluorophenylboronic Acid: Contains a fluorine atom but lacks the thiophene ring, leading to variations in chemical behavior
Thiophen-2-ylboronic Acid:
Uniqueness
3-Fluoro-4-(thiophen-2-ylmethoxymethyl)phenylboronic acid is unique due to the combination of its boronic acid group, fluorine atom, and thiophene ring. This unique structure imparts distinct chemical properties, making it a valuable reagent in organic synthesis and various scientific research applications.
Eigenschaften
IUPAC Name |
[3-fluoro-4-(thiophen-2-ylmethoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BFO3S/c14-12-6-10(13(15)16)4-3-9(12)7-17-8-11-2-1-5-18-11/h1-6,15-16H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGQEZWBWVUOHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)COCC2=CC=CS2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BFO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681353 | |
| Record name | (3-Fluoro-4-{[(thiophen-2-yl)methoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-79-8 | |
| Record name | (3-Fluoro-4-{[(thiophen-2-yl)methoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


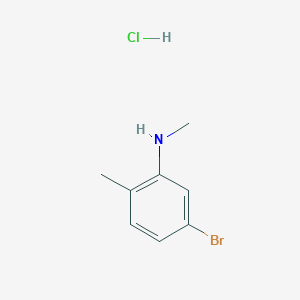
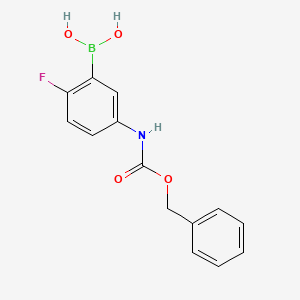
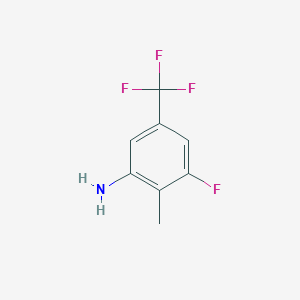


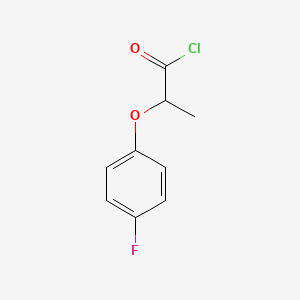
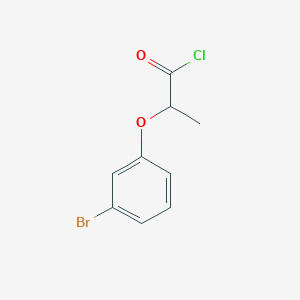
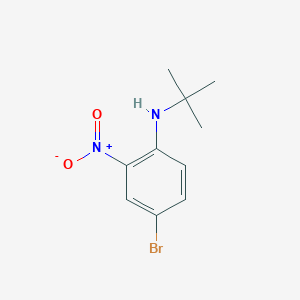
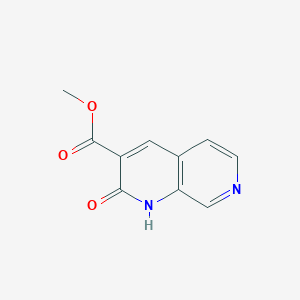
![8-Benzyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B1440846.png)
